
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride
Descripción general
Descripción
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride is a chemical compound with the molecular formula C7Cl4F4 . It has an average mass of 301.88 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride consists of 7 carbon atoms, 4 chlorine atoms, and 4 fluorine atoms .Physical And Chemical Properties Analysis
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride has a molecular weight of 301.88 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación
1. Analysis of Fluorine and Proton Magnetic Resonance
Research by Schaefer, Marat, Chum, and Janzen (1977) focused on the synthesis and high-resolution proton and fluorine magnetic resonance spectra analysis of various benzoyl fluoride derivatives, including compounds structurally similar to 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. This study highlights the sensitivity of fluorine shifts to intramolecular interactions and steric effects, which can be crucial in understanding molecular conformations and interactions in such compounds (Schaefer et al., 1977).
2. Synthesis of Fluorinated Aromatic Compounds
Dmowski and Wielgat (1987) demonstrated the efficient synthesis of tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran and related compounds from tetrachlorophthalic anhydride using sulphur tetrafluoride. Their work provides insights into the production of polyhaloaromatics, including compounds similar to 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (Dmowski & Wielgat, 1987).
3. Ammonolysis and Aminodefluorination
Vaganova et al. (2017) explored the one-pot ammonolysis and aminodefluorination of polyhalogenated benzotrichlorides, including chlorotetrafluorobenzotrichloride, a compound related to 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. This research is significant for the selective synthesis of mono- and diamino derivatives of polyhalobenzonitriles (Vaganova et al., 2017).
4. Fluorination of Aromatic Compounds
Research conducted by Suzuki and Kimura (1991) on the halogen-exchange fluorination of chlorobenzonitriles, including compounds structurally related to 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride, presents a method for synthesizing various difluorobenzonitriles. This study contributes to the understanding of chemical reactions and synthesis processes involving fluorinated aromatic compounds (Suzuki & Kimura, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-2,3,4,6-tetrafluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl4F4/c8-2-3(12)1(7(9,10)11)4(13)6(15)5(2)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXSJZLVHLIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



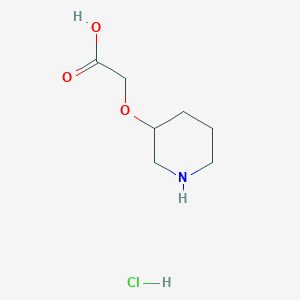
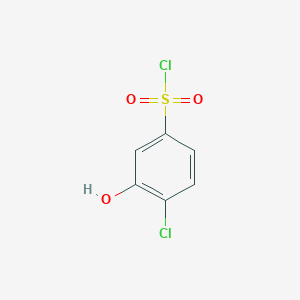

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

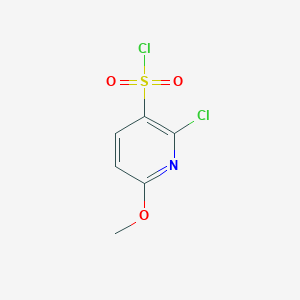
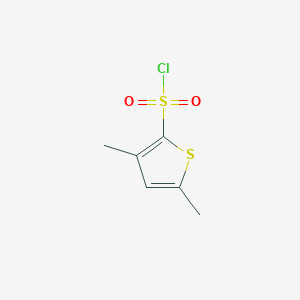
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

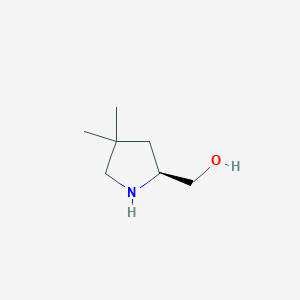

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

